1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKEWKIOPZVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Acylation of 2-Methylpiperazine
The fundamental synthesis route involves a two-step acylation of 2-methylpiperazine with 4-fluorobenzoyl chloride under inert conditions.
Reaction Scheme:
- Initial Mono-Acylation :
$$
\text{2-Methylpiperazine} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1-(4-Fluorobenzoyl)-2-methylpiperazine} + \text{HCl}
$$ - Second Acylation :
$$
\text{1-(4-Fluorobenzoyl)-2-methylpiperazine} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine} + \text{HCl}
$$
Conditions :
Detailed Protocol
- Step 1 : Add 2-methylpiperazine (1 equiv) to anhydrous DCM under nitrogen.
- Step 2 : Slowly introduce 4-fluorobenzoyl chloride (2.2 equiv) via dropping funnel, maintaining temperature <25°C.
- Step 3 : Stir for 12–24 hours at room temperature.
- Workup :
- Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction Optimization Strategies
Stoichiometric and Solvent Effects
Key Findings :
Temperature and Time Dependence
- Low Temperature (0–5°C) : Reduces side reactions but slows kinetics.
- Room Temperature (20–25°C) : Balances reaction speed and selectivity.
- Extended Stirring (24+ hours) : Necessary for >90% conversion in second acylation.
Purification and Characterization
Isolation Techniques
Spectroscopic Verification
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
Infrared Spectroscopy (IR) :
Industrial-Scale Considerations
Continuous Flow Reactor Design
Waste Management
- HCl Neutralization : On-site treatment with NaOH to produce NaCl slurry.
- Solvent Recovery : Distillation of DCM for reuse (85–90% recovery).
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical reactions, enabling the creation of complex organic molecules. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. This reaction occurs under an inert atmosphere to prevent side reactions.
Biological Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of liver, breast, colon, and gastric cancer cells. The mechanism involves the generation of reactive oxygen species leading to oxidative stress and apoptosis in cancer cells .
Biochemical Probes
The compound is also investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it suitable for studying cellular pathways and mechanisms.
Industrial Applications
High-Performance Polymers
In industrial settings, this compound is utilized in the production of high-performance polymers. Its unique chemical properties contribute to the development of materials with enhanced thermal and mechanical stability.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxicity of various derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine against multiple cancer cell lines. The results demonstrated significant inhibitory activity across different types of cancer cells, highlighting the potential therapeutic applications of this compound .
Case Study 2: Mechanistic Insights
Research investigating the mechanism of action revealed that this compound induces apoptosis through oxidative stress pathways. This finding suggests that compounds with similar structures could be further developed as anticancer agents targeting specific cellular mechanisms .
Data Table: Structure-Activity Relationships (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can generate reactive oxygen species, leading to oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
2.1.1. Piperazine vs. 2-Methylpiperazine Derivatives The presence of the 2-methyl group in 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine distinguishes it from non-methylated analogs. demonstrates that 2-methylpiperazine exhibits temperature-dependent structure-directing effects in aluminophosphate synthesis. At 160°C, 2-methylpiperazine directs distinct inorganic sheet topologies compared to unsubstituted piperazine, but this difference vanishes at 190°C. This highlights the methyl group’s role in modulating templating behavior under specific conditions .
2.1.2. Bis(4-fluorobenzoyl) Substitutions
The bis(4-fluorobenzoyl) moiety is shared with compounds like 1,4-Bis(4-fluorobenzoyl)benzene (), which has a high melting point (129°C) and forms adducts with aluminum chloride. This suggests that fluorinated benzoyl groups enhance thermal stability and Lewis acid-base interactions, properties likely retained in the target compound .
Functional and Pharmacological Comparisons
2.2.1. 5-HT(1A) Receptor Ligands and describe 1,4-disubstituted 2-methylpiperazine derivatives as potent 5-HT(1A) receptor ligands. Structural modifications, such as substituting chloropyrimidine or chloroquinoline groups, significantly impact receptor affinity. For example, quaternary ammonium salts derived from 2-methylpiperazine exhibit enhanced binding due to improved steric and electronic complementarity with the receptor .
2.2.2. Antineoplastic and Protein Kinase Inhibitors Analogues of 1,4-bis(3-alkyloxycarbonylacryloyl)-2-methylpiperazine () have been synthesized for antineoplastic screening. X-ray crystallography reveals that the 2-methyl group stabilizes specific conformations of the acryloyl moiety, which may enhance interactions with biological targets. Similarly, H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) in inhibits protein kinase C with a Ki of 6 μM, demonstrating that methyl-substituted piperazines can achieve high biochemical specificity .
Data Tables
Table 1: Key Properties of Selected Piperazine Derivatives
Table 2: Inhibitory Effects of Piperazine Derivatives in SiO2 Polishing
| Additive | pH | SiO2 MRR Inhibition | Selectivity (SiO2/Si3N4) | Reference |
|---|---|---|---|---|
| Piperazine | 4 | Moderate | 8 | |
| 2-Methylpiperazine | 4 | Strong | 16 |
Biological Activity
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine ring with two 4-fluorobenzoyl substituents, which contribute to its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 344.36 g/mol
The unique structure of this compound allows it to undergo various chemical reactions, including nucleophilic substitutions, which can lead to derivatives with enhanced biological activity.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Calcium Channel Blocking : The compound and its derivatives have been investigated for their ability to block calcium channels, which are crucial in many physiological processes including muscle contraction and neurotransmitter release. This property suggests potential applications in treating cardiovascular diseases and migraines.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
- Acetylcholinesterase Inhibition : Some derivatives of piperazine compounds have shown efficacy as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. This highlights the potential neuroprotective effects of this compound and its analogs .
Biological Activity Profile
The biological activity of this compound has been evaluated through various assays. Key findings include:
| Activity Type | IC50 (µM) | Notes |
|---|---|---|
| Anticancer Activity | 4.36 | Effective against specific cancer cell lines |
| Acetylcholinesterase Inhibition | Varies | Some derivatives outperform standard drugs |
| Antimicrobial Activity | Not specified | Promising results in preliminary studies |
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
- Anticancer Studies : A study reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines comparable to established chemotherapeutic agents like doxorubicin. The mechanism involved modulation of topoisomerase II activity, which is critical for DNA replication .
- Neuropharmacological Applications : Research into piperazine derivatives has shown promise in enhancing cholinergic transmission in the brain, potentially benefiting conditions such as Alzheimer's disease. These compounds were synthesized under mild conditions and demonstrated effective inhibition against acetylcholinesterase .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Reaction of piperazine with fluorinated benzoyl chlorides under basic conditions.
- Optimization of reaction conditions to maximize yield and purity.
This synthesis pathway allows for the introduction of various substituents on the piperazine ring, leading to a library of derivatives with distinct biological profiles.
Q & A
Q. What are the optimized synthetic routes for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine, and how can reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or acylation reactions. For example, piperazine derivatives are often synthesized via bis-acylation of 2-methylpiperazine using fluorobenzoyl chloride under anhydrous conditions. Key factors include:
- Solvent Choice: Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance reactivity .
- Temperature Control: Reactions are refluxed (e.g., 330 K in ethanol) to ensure complete acylation while avoiding side reactions .
- Purification: Crystallization from ethanol or acetonitrile is critical for isolating high-purity products, with yields often exceeding 80% when stoichiometry is tightly controlled .
Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation of ethanol or acetone solutions produces diffraction-quality crystals .
- Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector, data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement: SHELXL software refines the structure, with hydrogen atoms placed geometrically and non-H atoms modeled anisotropically. Conformational analysis (e.g., Cremer-Pople puckering parameters) confirms the piperazine ring adopts a 4C1 chair conformation .
Q. What pharmacological relevance does this compound hold, and how is it screened for bioactivity?
Methodological Answer: Piperazine derivatives are explored as calcium channel blockers (e.g., flunarizine intermediates) and anticancer agents. Screening involves:
- In Vitro Assays: Competitive binding studies (e.g., fluorimetry) to assess affinity for ion channels or receptors .
- Cell-Based Models: Testing cytotoxicity in cancer cell lines (e.g., MTT assays) and evaluating apoptosis via flow cytometry .
- Structural Modifications: Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability and target selectivity .
Advanced Research Questions
Q. How can hydrogen-bonding networks and non-covalent interactions in the crystal lattice be analyzed to predict solubility and stability?
Methodological Answer: Intermolecular interactions are quantified using:
- Graph-Set Analysis: Classifies hydrogen-bonding patterns (e.g., DDDD motifs for cyclic N–H⋯O bonds) .
- Hirshfeld Surfaces: Maps close contacts (e.g., C–H⋯F, O–H⋯F) to identify dominant interactions contributing to packing efficiency .
- Thermogravimetric Analysis (TGA): Correlates thermal stability with lattice energy. For example, hydrates show distinct weight loss steps near 373 K due to water release .
Q. How should researchers resolve contradictions in pharmacological data, such as divergent activity profiles across assays?
Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. Strategies include:
- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH, serum content) .
- Molecular Dynamics (MD) Simulations: Predict ligand-receptor binding modes and assess conformational flexibility .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 4-chlorobenzylpiperazine derivatives) to identify substituent-specific trends .
Q. What computational methods are recommended for studying structure-activity relationships (SAR) in piperazine derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Quantitative Structure-Activity Relationship (QSAR): Uses descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate chemical features with bioactivity .
- Docking Studies: Autodock Vina or Schrödinger Suite models ligand interactions with targets (e.g., calcium channels) to prioritize synthetic targets .
Q. How can researchers address challenges in characterizing disordered solvent molecules or counterions in crystal structures?
Methodological Answer:
- SQUEEZE (PLATON): Models diffuse electron density from disordered solvents (e.g., ethanol/water) .
- Anisotropic Refinement: Restraints on displacement parameters (Ueq) improve modeling of partially occupied atoms .
- Elemental Analysis: Validates stoichiometry when counterions (e.g., Cl⁻) are obscured by disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
